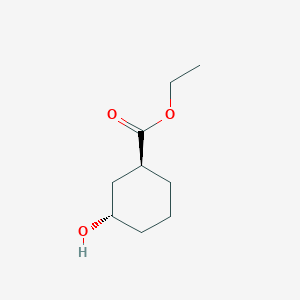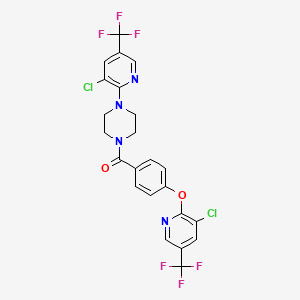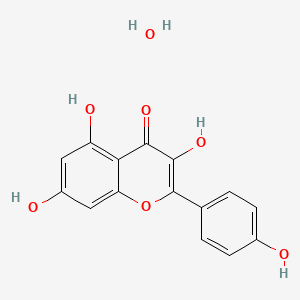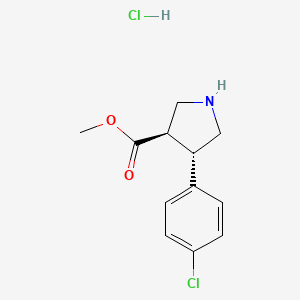
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl, also known as 3,4-DCP, is a synthetic compound that has been used for a variety of scientific research applications. It is a member of the pyrrolidine family of compounds and has a molecular weight of 325.9 g/mol. 3,4-DCP has a melting point of 161-162°C and a boiling point of 256-257°C. It is a colorless, crystalline solid that is soluble in water and ethanol. 3,4-DCP is a chiral compound, meaning it exists as two different stereoisomers, the (3R,4S) and the (3S,4R) isomers. The (3R,4S) isomer is the most commonly used form and is the one referred to in
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, including modifications and derivatives, are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Bioactive molecules characterized by pyrrolidine rings have been identified for various therapeutic applications, underscoring the importance of this structural motif in drug design. The review by Li Petri et al. (2021) discusses the versatility of pyrrolidine in drug discovery, highlighting its role in generating compounds for treating human diseases. The structural diversity and modification strategies of pyrrolidine derivatives are examined, demonstrating their significance in developing new therapeutics with selective target activity (Li Petri et al., 2021).
Environmental Impact of Chlorophenols
The environmental persistence and toxicological profiles of chlorophenols, a class of compounds related to the chlorophenyl group in the queried compound, have been assessed due to their widespread industrial use and resultant contamination. Krijgsheld and Gen (1986) evaluated the toxic effects of various chlorophenols on aquatic life, highlighting their moderate toxicity to fish and potential for bioaccumulation. This study underlines the importance of understanding the environmental fate and ecological impact of chlorinated organic compounds, including those related to "Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl" (Krijgsheld & Gen, 1986).
Pharmacological Implications of Stereochemistry
The stereochemistry of compounds, such as the (3R,4S) configuration in the compound of interest, plays a critical role in their pharmacological activity. Research on the stereochemistry of phenylpiracetam and its methyl derivative by Veinberg et al. (2015) illustrates the direct relationship between stereocenters' configuration and biological properties. This study emphasizes the necessity of isolating the most effective stereoisomer to enhance therapeutic efficacy, a principle that is likely relevant to the research and development of "this compound" as well (Veinberg et al., 2015).
Eigenschaften
IUPAC Name |
methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUDZXLKADUHC-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

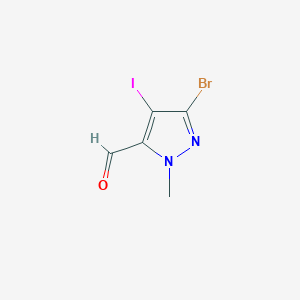
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
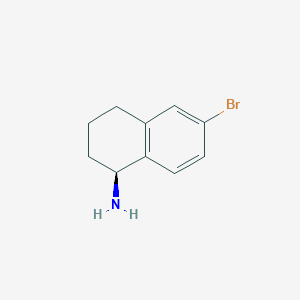
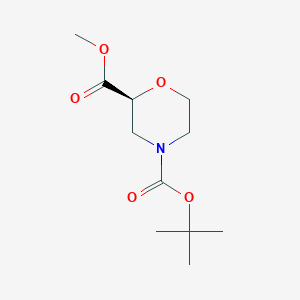


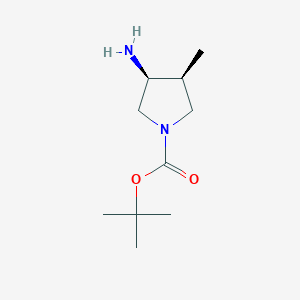
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
